((Benzyloxy)carbonyl)-l-alanyl-l-lysine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-ALA-LYS-OH typically involves the protection of the amino groups of lysine and alanine to prevent unwanted side reactions. The process begins with the protection of the lysine amino group using a benzyloxycarbonyl (Z) group. The alanine is then coupled to the protected lysine using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIEA). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods: In industrial settings, the production of Z-ALA-LYS-OH may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is cleaved from the resin and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Z-ALA-LYS-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the individual amino acids.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the lysine side chain.
Substitution: The benzyloxycarbonyl group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation using Pd/C.
Major Products:
Hydrolysis: Alanine and lysine.
Oxidation: Oxidized derivatives of lysine.
Reduction: Deprotected peptide.
Scientific Research Applications
Z-ALA-LYS-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a substrate in enzymatic studies.
Biology: Employed in studies of protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential in drug delivery systems and as a model compound in pharmacokinetic studies.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of Z-ALA-LYS-OH involves its interaction with specific enzymes and receptors. The compound can act as a substrate for proteolytic enzymes, leading to the cleavage of the peptide bond and the release of the individual amino acids. This process is crucial in studies of enzyme specificity and activity .
Molecular Targets and Pathways:
Proteolytic Enzymes: Targets include serine proteases and metalloproteases.
Pathways: Involved in protein degradation and turnover pathways.
Comparison with Similar Compounds
- Nα-(benzyloxycarbonyl)-L-alanyl-L-phenylalanine (Z-ALA-PHE-OH)
- Nα-(benzyloxycarbonyl)-L-alanyl-L-arginine (Z-ALA-ARG-OH)
- Nα-(benzyloxycarbonyl)-L-alanyl-L-glutamine (Z-ALA-GLN-OH)
Comparison: Z-ALA-LYS-OH is unique due to the presence of the lysine side chain, which introduces additional reactivity and binding potential compared to other similar compounds. The lysine residue allows for interactions with negatively charged molecules and can participate in hydrogen bonding and electrostatic interactions, making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C17H25N3O5 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
6-amino-2-[2-(phenylmethoxycarbonylamino)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C17H25N3O5/c1-12(15(21)20-14(16(22)23)9-5-6-10-18)19-17(24)25-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11,18H2,1H3,(H,19,24)(H,20,21)(H,22,23) |
InChI Key |
RQMDMYNAXPFMCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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